An In-depth Technical Guide to (4S)-Dicloxilloic Acid: Synthesis, Characterization, and Analysis
An In-depth Technical Guide to (4S)-Dicloxilloic Acid: Synthesis, Characterization, and Analysis
This guide provides a comprehensive technical overview of (4S)-Dicloxilloic Acid, a significant metabolite and degradation product of the antibiotic Dicloxacillin. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, outlines a representative synthesis protocol via forced degradation, and presents a validated analytical methodology for its quantification.
Introduction
(4S)-Dicloxilloic Acid is a penicilloic acid derivative formed from the hydrolysis of Dicloxacillin, a narrow-spectrum β-lactam antibiotic. The opening of the β-lactam ring in Dicloxacillin leads to the formation of this carboxylic acid, rendering the molecule inactive as an antibacterial agent. The presence of (4S)-Dicloxilloic Acid in Dicloxacillin drug products is a critical quality attribute, as it is considered an impurity. Therefore, robust methods for its synthesis, isolation, and quantification are essential for stability studies, impurity profiling, and ensuring the safety and efficacy of Dicloxacillin-based pharmaceuticals. This guide serves as a technical resource for scientists working with this important molecule.
Core Molecular Characteristics
A summary of the key molecular and physical properties of (4S)-Dicloxilloic Acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O₄S | [1] |
| Molecular Weight | 444.33 g/mol | [1] |
| IUPAC Name | (4S)-2-[[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [1] |
| Synonyms | Dicloxacillin Impurity B, Dicloxacillin EP Impurity B | [1] |
| Physical Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, and aqueous basic solutions | General knowledge |
Synthesis via Forced Degradation (Hydrolysis)
The synthesis of (4S)-Dicloxilloic Acid is typically achieved through the controlled hydrolysis of Dicloxacillin. This process mimics the natural degradation pathway of the parent drug. The following protocol describes a representative method for the preparation of (4S)-Dicloxilloic Acid.
Experimental Protocol: Basic Hydrolysis of Dicloxacillin
Objective: To synthesize (4S)-Dicloxilloic Acid by promoting the hydrolysis of the β-lactam ring of Dicloxacillin under basic conditions.
Materials:
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Dicloxacillin Sodium
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Sodium Hydroxide (NaOH), 0.1 M solution
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Hydrochloric Acid (HCl), 0.1 M solution
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Rotary Evaporator
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Magnetic Stirrer and Stir Bar
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pH Meter
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Separatory Funnel
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Standard laboratory glassware
Procedure:
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Dissolution: Dissolve a known quantity of Dicloxacillin Sodium in deionized water to a final concentration of approximately 1 mg/mL in an appropriate flask.
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Initiation of Hydrolysis: Add an equal volume of 0.1 M NaOH solution to the Dicloxacillin solution. This will raise the pH and initiate the hydrolysis of the β-lactam ring.
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Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle stirring. The progress of the hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals (e.g., every 30 minutes). The reaction is considered complete when the peak corresponding to Dicloxacillin is no longer detectable or has reached a minimum.
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Neutralization: Once the reaction is complete, carefully neutralize the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 0.1 M HCl. This will protonate the carboxylic acid groups of the (4S)-Dicloxilloic Acid, making it less water-soluble.
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Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with three portions of ethyl acetate. The organic layers are combined.
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Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (4S)-Dicloxilloic Acid.
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Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.
Causality of Experimental Choices:
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Basic Conditions: The use of sodium hydroxide creates a basic environment that catalyzes the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to its cleavage.
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Room Temperature: The reaction is typically conducted at room temperature to avoid excessive degradation of the desired product.
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Neutralization and Extraction: Acidification of the reaction mixture protonates the carboxylate groups of the penicilloic acid, increasing its hydrophobicity and allowing for its extraction into an organic solvent like ethyl acetate.
Caption: Workflow for the synthesis of (4S)-Dicloxilloic Acid.
Analytical Methodology: HPLC-UV
The quantification of (4S)-Dicloxilloic Acid, particularly in the presence of its parent compound Dicloxacillin, is crucial for quality control and stability studies. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and reliable method for this purpose.
Experimental Protocol: HPLC Analysis
Objective: To develop and validate an HPLC-UV method for the separation and quantification of (4S)-Dicloxilloic Acid and Dicloxacillin.
Instrumentation and Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Potassium phosphate monobasic
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Phosphoric acid
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Deionized water
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Reference standards for Dicloxacillin and (4S)-Dicloxilloic Acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
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Standard Preparation: Prepare a series of standard solutions of (4S)-Dicloxilloic Acid and Dicloxacillin of known concentrations in the mobile phase.
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Sample Preparation: Dissolve the sample containing (4S)-Dicloxilloic Acid and/or Dicloxacillin in the mobile phase to a suitable concentration.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: Identify the peaks corresponding to (4S)-Dicloxilloic Acid and Dicloxacillin based on their retention times compared to the standards. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Self-Validating System:
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Specificity: The method's ability to separate the analyte of interest from other components, including the parent drug and other potential impurities, should be demonstrated. This can be achieved by analyzing stressed samples and observing the resolution between peaks.
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Linearity: The method should exhibit a linear relationship between the peak area and the concentration of the analyte over a defined range.
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Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be established by analyzing samples with known concentrations.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
Caption: High-level workflow for the HPLC analysis of (4S)-Dicloxilloic Acid.
Conclusion
This technical guide provides a foundational understanding of (4S)-Dicloxilloic Acid, from its core molecular properties to practical methodologies for its synthesis and analysis. The provided protocols for forced degradation and HPLC analysis offer a starting point for researchers and drug development professionals. It is imperative to note that these protocols may require optimization based on specific laboratory conditions and instrumentation. The accurate identification and quantification of (4S)-Dicloxilloic Acid are paramount in ensuring the quality, stability, and safety of Dicloxacillin-containing pharmaceutical products.
References
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PubChem. Dicloxacilloic Acid. [Link]
- Jerad Suresh A, Mohan Kumar A, and Prabhu S. (2011). DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS. Journal of Pharmaceutical Research, 10(3), 109-111.
- Naguib, I. A., Abdelaleem, E. A., Almalki, A. H., Hussein, E. A., & Zaazaa, H. E. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Journal of Chemistry, 2021, 1-9.
